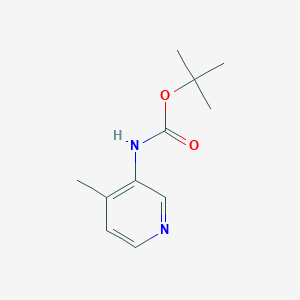![molecular formula C7H10O2 B071895 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one CAS No. 167161-77-5](/img/structure/B71895.png)
4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one, also known as 4,4-DMAR, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychostimulant that has been reported to have similar effects to those of ecstasy and amphetamines. This compound has been used recreationally and has been associated with several cases of adverse effects, including fatalities. However, despite its potential risks, 4,4-DMAR has also been studied for its potential scientific research applications.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one is complex and not fully understood. However, it is known to interact with the monoamine transporters, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. This interaction leads to the release of these neurotransmitters, which can produce euphoric and stimulant effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one are similar to those of other psychostimulants. This compound can increase heart rate, blood pressure, and body temperature. It can also cause hyperactivity, agitation, and hallucinations. In addition, 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one has been shown to have neurotoxic effects, which can lead to long-term damage to the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one in lab experiments is its potency and selectivity for the monoamine transporters. This compound can produce a strong and specific effect on these transporters, which can be used to study their function and regulation. However, the use of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one in lab experiments is limited by its potential toxicity and adverse effects. Researchers must use caution when handling this compound and ensure that appropriate safety measures are in place.
Direcciones Futuras
There are several future directions for the study of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one. One potential direction is the development of new compounds that can selectively target the monoamine transporters without producing adverse effects. Another direction is the study of the long-term effects of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one on the central nervous system. This research can provide important insights into the mechanisms of neurotoxicity and the potential risks associated with the use of this compound. Finally, the study of the pharmacokinetics and metabolism of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one can provide valuable information for the development of new treatments for various neurological and psychiatric disorders.
Conclusion:
In conclusion, 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one is a synthetic compound that has been studied for its potential scientific research applications. This compound has been shown to interact with the monoamine transporters and produce euphoric and stimulant effects. However, its use is limited by its potential toxicity and adverse effects. Further research is needed to fully understand the mechanisms of action and potential risks associated with the use of this compound.
Métodos De Síntesis
The synthesis of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced to 2,5-dimethoxyphenyl-2-nitropropane, which is further reacted with hydroxylamine hydrochloride to form 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one has been studied for its potential scientific research applications. One of the most promising applications is its use as a tool for studying the central nervous system. This compound has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This effect can be used to study the mechanisms of action of these neurotransmitters and their role in various physiological and pathological conditions.
Propiedades
Número CAS |
167161-77-5 |
|---|---|
Nombre del producto |
4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
4,4-dimethyl-6-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)3-4(8)5-6(7)9-5/h5-6H,3H2,1-2H3 |
Clave InChI |
DSMNTAYOVMLXSY-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2C1O2)C |
SMILES canónico |
CC1(CC(=O)C2C1O2)C |
Sinónimos |
6-Oxabicyclo[3.1.0]hexan-2-one, 4,4-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



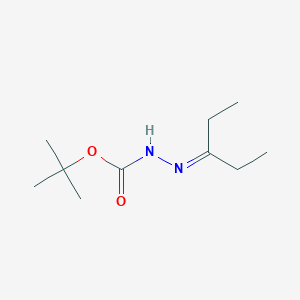

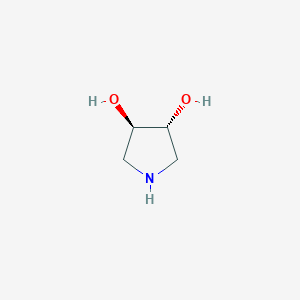
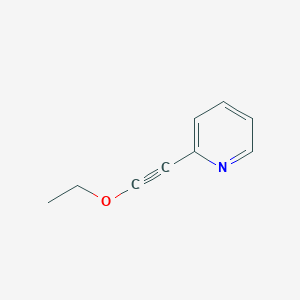
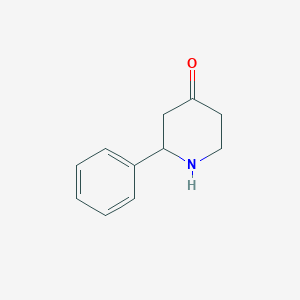


![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)
